alpha-Endosulfan D4

Description

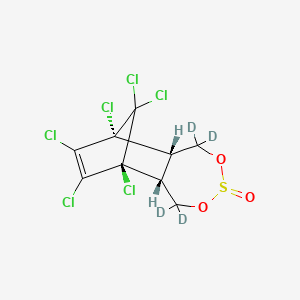

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,8S,9R)-1,9,10,11,12,12-hexachloro-3,3,7,7-tetradeuterio-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19?/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-WWUWEAHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@@H]([C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(OS(=O)O1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Employing Alpha Endosulfan D4

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Environmental Contaminant Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high accuracy and precision. uns.ac.id It is considered a primary method in chemical measurements due to its ability to minimize uncertainties arising from sample preparation and matrix effects. uns.ac.id

Theoretical Foundations of Isotope Dilution

The fundamental principle of isotope dilution involves the addition of a known amount of an isotopically labeled version of the analyte, such as alpha-Endosulfan D4, to a sample. wikipedia.org This labeled compound, known as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the presence of heavier isotopes (in this case, deuterium (B1214612) instead of hydrogen). After adding the standard, the mixture is homogenized and subjected to extraction and analysis. wikipedia.org

The quantification is based on measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer. wikipedia.org Because the native analyte and the internal standard behave identically during extraction, cleanup, and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the standard. This allows for highly accurate determination of the original concentration of the analyte in the sample, as the measured ratio remains constant regardless of sample loss. uns.ac.idwikipedia.org

Advantages in Overcoming Matrix Effects and Enhancing Measurement Accuracy

Environmental samples, such as soil, water, and biological tissues, are often complex matrices containing numerous compounds that can interfere with the analysis. These "matrix effects" can either suppress or enhance the analytical signal, leading to inaccurate quantification. testqual.com

The use of an isotopically labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. testqual.com Since this compound is affected by the matrix in the same way as the unlabeled alpha-endosulfan, the ratio of their signals remains unaffected. This intrinsic correction mechanism significantly improves the accuracy and reliability of the quantification of alpha-endosulfan and related compounds in complex environmental samples. uns.ac.idtestqual.com IDMS can decrease the uncertainty of measurement results significantly, for instance, from 5% to 1% in typical gas chromatography analyses. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for this compound

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like endosulfan (B1671282). When coupled with isotope dilution using this compound, its capabilities for accurate and sensitive quantification are further enhanced.

Electron Ionization (EI) Mode Optimization for Structural Confirmation

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. shimadzu.com It involves bombarding the analyte molecules with high-energy electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the compound, allowing for its structural confirmation.

While EI is excellent for identification, it can sometimes result in a weak or absent molecular ion, which is the ion of the intact molecule. shimadzu.com However, for compounds like alpha-endosulfan, the fragmentation pattern is well-characterized, and specific fragment ions can be monitored for quantification. For instance, in the analysis of endosulfan residues, mass-fragment ions at m/z 99, 242, 270, and 406 have been used for identification in selective ion monitoring (SIM) mode. nih.gov The optimization of EI-MS methods involves selecting characteristic fragment ions that are both intense and specific to the analyte to ensure reliable identification and quantification.

Negative Chemical Ionization (NCI) Mode for Enhanced Sensitivity in Trace Analysis

Negative Chemical Ionization (NCI) is a soft ionization technique that is particularly well-suited for the analysis of electrophilic compounds, such as the organochlorine pesticide endosulfan. shimadzu.comresearchgate.net In NCI, a reagent gas is introduced into the ion source, leading to the formation of negative ions from the analyte, often through electron capture. This process is highly selective for compounds with electron-capturing moieties, like the chlorine atoms in endosulfan. shimadzu.com

This selectivity results in a significantly lower chemical background noise compared to EI, leading to a dramatic increase in sensitivity. researchgate.net NCI is therefore the preferred ionization mode for trace-level analysis of endosulfan and its metabolites in various matrices, including human blood and environmental samples. nih.govresearchgate.net The use of NCI-MS has been shown to be highly sensitive, capable of quantifying endosulfan residues down to the 0.1 pg/mL level. nih.gov In the analysis of fishery products, selective ions for endosulfans at m/z 406, 408, 404, and 372 were monitored for enhanced sensitivity. researchgate.net

Tandem Mass Spectrometry (GC-MS/MS) Approaches for Selectivity and Quantitation

Tandem mass spectrometry, or MS/MS, offers an additional layer of selectivity and is particularly useful for analyzing complex samples where matrix interferences are a significant concern. shimadzu.com In GC-MS/MS, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then one or more specific product ions are monitored in the second mass analyzer. This technique is often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). shimadzu.com

The use of GC-MS/MS significantly reduces background noise and enhances the signal-to-noise ratio, thereby improving both selectivity and sensitivity. shimadzu.com When combined with isotope dilution using this compound, GC-MS/MS provides a highly robust and accurate method for the quantification of endosulfan residues. nih.govthermofisher.com For example, a study on the analysis of pesticides in wheat utilized a GC-MS/MS system to achieve selective detection and accurate quantification of 148 pesticides. thermofisher.com The specificity of MRM transitions virtually eliminates matrix interferences, allowing for reliable quantification even at low concentrations. shimadzu.com

Table 1: GC-MS/MS Parameters for Selected Pesticides This table is interactive. Click on the headers to sort.

| Compound | Retention Time (min) | Quantifier Transition (m/z) | Qualifier Transition (m/z) |

|---|---|---|---|

| alpha-BHC | 7.111 | 180.90 > 144.90 | 218.90 > 182.90 |

| Hexachlorobenzene | 7.296 | 283.80 > 248.80 | 283.80 > 213.80 |

| gamma-BHC | 7.623 | 180.90 > 144.90 | 218.90 > 182.90 |

| beta-BHC | 7.797 | 180.90 > 144.90 | 218.90 > 182.90 |

| alpha-Endosulfan | 11.285 | 194.9 > 125.0 | - |

Data sourced from a study on GC-MS/MS analysis of regulated pesticides. shimadzu.comgcms.cz

Table 2: Research Findings on Endosulfan Analysis using Advanced Methods This table is interactive. Click on the headers to sort.

| Analytical Method | Matrix | Key Finding | Reference |

|---|---|---|---|

| GC-NCI-MS | Human Blood | Method was sensitive enough to quantify endosulfan residues down to 0.1 pg/ml. | nih.gov |

| Online SPE-LC-MS/MS | Water | Method detection limits of 10 ng/L for alpha-endosulfan were achieved. | nih.gov |

| GC-MS/MS | Trout | The limit of detection for alpha-endosulfan was determined to be between 0.6-8.3 µg/kg. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Adaptations

The versatility of LC-MS is significantly enhanced by the use of specific ionization techniques tailored to the analyte's chemical nature. For endosulfan isomers, both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been adapted, with this compound serving as a robust internal standard to ensure precise quantification.

Atmospheric Pressure Chemical Ionization (APCI) Coupled LC-MS/MS

Atmospheric Pressure Chemical Ionization (APCI) is a highly effective technique for the analysis of less polar compounds like organochlorine pesticides, which may not ionize efficiently by ESI. lcms.cz APCI offers advantages such as increased robustness against matrix effects and, particularly in negative mode, greater selectivity. lcms.cz In the analysis of endosulfan isomers, a negative APCI source can be optimized to generate reproducible spectra without the formation of adduct ions. nih.gov

The use of tandem mass spectrometry (MS/MS) with APCI allows for highly selective and sensitive detection through Selected Reaction Monitoring (SRM). In this mode, specific precursor-to-product ion transitions are monitored for the target analytes and the internal standard. Quantification is performed against the per-deuterated internal standard, such as this compound or its isomer, β-Endosulfan D4, to correct for any variations during sample processing and instrumental analysis. nih.gov This approach has been successfully used to achieve low part-per-trillion detection levels for endosulfan isomers and their metabolites in complex matrices. nih.gov The combination of LC with APCI-MS/MS is particularly powerful for analyzing non-polar pesticides like endosulfan that have traditionally been analyzed by gas chromatography. aoac-india.org

Table 1: LC-APCI-MS/MS Parameters for Pesticide Analysis Including Endosulfan This table is interactive. Use the filters to refine the data.

| Parameter | Setting | Source |

|---|---|---|

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | lcms.cz |

| Polarity | Negative | nih.gov |

| Mobile Phase A | Water | lcms.cz |

| Mobile Phase B | Methanol | lcms.cz |

| Injection Volume | 4 µL | lcms.cz |

| Column | Phenomenex Luna Omega Polar C18, 3 µm (150 x 3 mm) | lcms.cz |

| Column Temperature | 30ºC | lcms.cz |

| Internal Standard | Per-deuterated β-endosulfan (d4) | nih.gov |

Electrospray Ionization (ESI) Considerations for Endosulfan Isomers

While APCI is often favored for endosulfan, Electrospray Ionization (ESI) can also be employed, especially in multi-residue methods that include a wide range of pesticides with varying polarities. shimadzu.com Optimizing ESI interface conditions, such as temperature, is crucial for achieving high sensitivity for endosulfan analysis by LC-MS. shimadzu.com ESI is generally more sensitive than APCI for compounds that are already ionic in solution or are highly polar. lcms.cz

For comprehensive pesticide analysis in complex matrices like cannabis, dual-source systems combining both ESI and APCI have been developed. aoac-india.orgchromatographyonline.com This allows for the sensitive detection of a broad spectrum of compounds in a single run; ESI is used for polar analytes, while APCI is leveraged for non-polar compounds like endosulfan. lcms.czaoac-india.org In such methods, isotopically labeled internal standards, including deuterated forms of endosulfan, are critical to compensate for matrix effects and ensure accurate quantification across both ionization modes. chromatographyonline.com The use of this compound in ESI methods follows the same principle as in APCI: it co-elutes with the native analyte and its signal is used to normalize the response, correcting for suppression or enhancement of the ion signal caused by co-eluting matrix components.

Comprehensive Sample Preparation and Extraction Protocols Utilizing this compound as an Internal Standard

The reliability of any analytical method begins with robust sample preparation. This compound is added at the initial stage of extraction protocols to account for analyte losses throughout the entire procedure, from extraction and cleanup to final analysis.

Solid-Phase Extraction (SPE) Method Development and Refinement

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating pesticide residues from aqueous samples. researchgate.net It offers a significant advantage over traditional liquid-liquid extraction by reducing solvent consumption and offering opportunities for automation. nih.govresearchgate.net In methods developed for analyzing organochlorine pesticides in water, mass-labelled internal standards like this compound are spiked into the sample prior to extraction. norlab.com

Automated online SPE systems coupled directly with LC-MS/MS provide a selective, sensitive, and fast workflow. nih.gov For instance, an online SPE-UPLC-APCI-MS/MS method has been developed for determining endosulfan isomers and endosulfan sulfate (B86663) in water samples at nanogram-per-liter levels. nih.gov This method uses only 20 mL of an untreated water sample, with quantification performed against a deuterated internal standard. nih.gov Disk-based SPE is another format that has been successfully automated for the extraction of organochlorine pesticides from water samples, demonstrating good recoveries when corrected with isotopically labeled internal standards. norlab.comresearchgate.net

Table 2: Example of an Automated Online SPE Method for Endosulfan Analysis This table is interactive. Use the filters to refine the data.

| Parameter | Description | Source |

|---|---|---|

| Technique | Automated Online Solid-Phase Extraction (SPE) | nih.gov |

| Sample Volume | 20 mL | nih.gov |

| Matrix | Water | nih.gov |

| Coupled Analysis | UPLC-APCI-MS/MS | nih.gov |

| Internal Standard | Per-deuterated β-endosulfan (d4) | nih.gov |

| Detection Limit (α-Endosulfan) | 10 ng/L | nih.gov |

| Detection Limit (β-Endosulfan) | 7 ng/L | nih.gov |

| Detection Limit (Endosulfan Sulfate) | 3 ng/L | nih.gov |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Modifications for Diverse Matrices

The QuEChERS method has become the standard for pesticide residue analysis in a vast array of matrices, including food, soil, and biological tissues. serialsjournals.comnih.gov The original method involves an acetonitrile (B52724) extraction followed by a partitioning step with salts and a cleanup step using dispersive SPE (dSPE). nih.govlcms.cz The use of an internal standard like this compound is crucial for achieving accurate and precise results with the QuEChERS protocol. sci-hub.se

The versatility of QuEChERS allows for modifications to suit specific matrix complexities. For example, in analyzing human hair for multi-class pesticides, a modified AOAC QuEChERS protocol utilized this compound as a surrogate standard. sci-hub.se The internal standard was added directly to the hair sample before extraction to correct for variability. sci-hub.se Similarly, QuEChERS has been successfully adapted for analyzing endosulfans in challenging matrices like sediments, soils, algal mats, and fish, with minimal matrix effects and good recoveries reported when using a deuterated internal standard. nih.gov For soils with high organic matter, the QuEChERS method can be optimized by adjusting the extraction and cleanup steps to ensure acceptable recoveries (70-120%) and precision. researchgate.net

Table 3: Performance of this compound in a Modified QuEChERS Method for Human Hair Analysis This table is interactive. Use the filters to refine the data.

| Parameter | Value | Source |

|---|---|---|

| Matrix | Human Hair | sci-hub.se |

| Internal Standard | alpha-Endosulfan-d4 | sci-hub.se |

| Mean Recovery (at 2.0 ng/mg) | 99.2% | sci-hub.se |

| Relative Standard Deviation (RSD) | 12.0% | sci-hub.se |

| Matrix Effect | 37.5% | sci-hub.se |

Liquid-Liquid Extraction (LLE) Optimization Strategies

Liquid-Liquid Extraction (LLE) is a conventional and fundamental technique for extracting pesticides from liquid samples. researchgate.net Optimization strategies are key to maximizing recovery and minimizing interferences. In the context of endosulfan analysis, EPA Method 625.1 notes that under the alkaline conditions sometimes used in LLE, organochlorine pesticides including endosulfan isomers are subject to decomposition. epa.gov Therefore, careful control of pH is a critical optimization parameter.

The use of isotopically labeled internal standards is integral to robust LLE methods. In selective pressurized liquid extraction (a modern variation of LLE) of contaminants from fish tissue, D4-pesticides have been used as internal standards. researchgate.net These standards are added before extraction to compensate for analyte losses and matrix effects. researchgate.net However, one study noted that interconversion from the beta- to alpha-endosulfan isomer could occur in the certified reference material, highlighting the importance of using stable and pure standards and carefully validating the method. researchgate.net The internal standard corrects for variations in extraction efficiency, phase separation, and volume changes, ensuring that the final calculated concentration of the target analyte is accurate.

Minimization of Co-Extracted Interferences and Matrix Effects

In the analysis of complex environmental matrices, such as soil, water, and biological tissues, the presence of co-extracted, non-target compounds can significantly interfere with the accurate quantification of target analytes. This phenomenon, known as the matrix effect, can cause either suppression or enhancement of the analyte signal during analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of isotopically labeled internal standards, such as this compound, is a highly effective strategy to mitigate these matrix effects. epa.govindustry.gov.au

This compound is an ideal internal standard for the analysis of its non-labeled counterpart, alpha-endosulfan, because it shares nearly identical physicochemical properties. This similarity ensures that both the analyte and the standard behave in a comparable manner throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. shimadzu.com Consequently, any loss of the analyte during sample preparation or any signal fluctuation due to matrix interferences will be mirrored by the deuterated standard. epa.gov By calculating the ratio of the response of the native analyte to the response of this compound, analysts can effectively compensate for these variations, leading to more accurate and reliable quantification. nih.govqualitychecksrl.com

The efficacy of this approach has been demonstrated in various studies. For instance, in a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method developed for the analysis of multi-class pesticides in human hair, alpha-Endosulfan-d4 was employed as a surrogate standard to correct for matrix effects. The study reported matrix effects for compounds analyzed using alpha-Endosulfan-d4 as a surrogate, highlighting the importance of such standards in complex biological samples. industry.gov.au Similarly, a comprehensive method for analyzing a wide range of organic contaminants in seawater utilized alpha-endosulfan-d4 as an internal standard to ensure accurate quantification in this challenging matrix. eurl-pesticides.eu

Rigorous Method Validation and Quality Assurance Frameworks in Environmental Laboratories

To ensure the reliability and defensibility of analytical data, methods employing this compound as an internal standard must undergo rigorous validation. This process establishes the performance characteristics of the method and is a cornerstone of quality assurance in environmental laboratories. Key validation parameters include linearity, detection and quantitation limits, accuracy, precision, and analyte stability.

Linearity Assessment and Calibration Curve Establishment

Linearity demonstrates that the instrumental response is proportional to the concentration of the analyte over a specified range. A calibration curve is established by analyzing a series of standards of known concentrations. When using an internal standard like this compound, the calibration curve is typically generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear relationship is generally confirmed if the coefficient of determination (R²) is close to 1, often with a target of ≥0.99. eurl-pesticides.eu

In a study analyzing pesticide residues in melon using GC-MS, a linear spiked calibration curve for α-endosulfan yielded a high correlation factor, demonstrating the method's linearity. Similarly, an analysis of pesticides in green onion extracts by LC/MS/MS reported acceptable coefficients of determination (>0.99) for endosulfan (α+β). shimadzu.com

Table 1: Example of Linearity Data for Alpha-Endosulfan Analysis

| Analytical Method | Matrix | Calibration Range | Calibration Equation | Coefficient of Determination (R²) | Reference |

|---|---|---|---|---|---|

| GC-MS | Melon | Not Specified | y = 0.134x - 0.0002 | 0.999 | researchgate.net |

| LC/MS/MS | Green Onion | Not Specified | Not Specified | >0.99 | shimadzu.com |

| GC-MS/MS | Wheat | 0.003 - 0.333 µg/ml | Linear | ≥0.99 | eurl-pesticides.eu |

Determination of Method Detection Limits (MDLs) and Limits of Quantitation (LOQs)

The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net The LOQ is often set at a level higher than the MDL, for instance, as the concentration of the lowest calibration standard. wef.org

The determination of MDLs and LOQs is crucial for understanding the sensitivity of an analytical method. These limits are influenced by the sample matrix, the extraction procedure, and the sensitivity of the analytical instrument. For alpha-endosulfan, reported MDLs and LOQs can vary significantly depending on the methodology and the matrix being analyzed.

Table 2: Examples of MDLs and LOQs for Alpha-Endosulfan in Various Matrices

| Matrix | Analytical Method | MDL | LOQ | Reference |

|---|---|---|---|---|

| Water | GC-ECD | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | d-nb.info |

| Sediment | GC-ECD | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g | d-nb.info |

| Trout | GC-MS/MS | Not Specified | 2-25 µg/kg | brieflands.comnih.gov |

| Wheat | GC-MS/MS | Not Specified | 0.12-0.19 mg/kg | eurl-pesticides.eu |

Evaluation of Accuracy, Precision, and Recovery Rates

Accuracy, precision, and recovery are critical parameters for evaluating the performance of an analytical method.

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed through the analysis of certified reference materials (CRMs) or by performing recovery studies on spiked samples.

Precision describes the degree of agreement among a series of individual measurements under the same conditions and is typically expressed as the relative standard deviation (RSD).

Recovery is the percentage of the known amount of an analyte that is detected by the analytical method after being added to a blank sample matrix. Regulatory guidelines often specify acceptable ranges for recovery, commonly between 70% and 120%, with RSDs below 20%. eurl-pesticides.euresearchgate.net

The use of this compound as an internal standard helps to improve accuracy and precision by correcting for analyte losses during sample preparation and for variations in instrument response.

Table 3: Accuracy, Precision, and Recovery Data for Alpha-Endosulfan Analysis

| Matrix | Fortification Level | Average Recovery (%) | Precision (RSD %) | Analytical Method | Reference |

|---|---|---|---|---|---|

| Trout | 5-100 ng/g | 73-112% | 1.4-17.9% | GC-MS/MS | brieflands.comnih.gov |

| Melon | 3 concentration levels | 80.4% | 3.1-13.9% | GC-MS | researchgate.net |

| Seawater | Not Specified | 40-95% | Not Specified | GC-MS & LC-HRMS | frontiersin.org |

| Drinking Water | 0.03 µg/L | 92.6% | 17.8% | GC/ECD | nih.gov |

Inter-laboratory Comparison Studies and Proficiency Testing Schemes

Participation in inter-laboratory comparison studies and proficiency testing (PT) schemes is a vital component of a laboratory's quality assurance program. These studies allow laboratories to assess their performance against that of their peers and to identify potential analytical biases or other issues. In a typical PT scheme, a homogenous sample containing a known concentration of the analyte (in this case, alpha-endosulfan) is sent to multiple laboratories for analysis. The results are then statistically compared to the assigned reference value. epa.gov

For example, a proficiency test for pesticides in soil included alpha-endosulfan as one of the target analytes, allowing participating laboratories to evaluate their analytical accuracy for this compound in a complex matrix. industry.gov.au Another small-scale inter-laboratory comparison focused on the determination of endosulfan residues in tea, highlighting the importance of using assigned reference values for reliable performance assessment. epa.gov These programs are essential for ensuring consistency and comparability of data across different laboratories.

Analyte Stability Considerations in Extracts and Reference Materials

Evaluating the stability of alpha-endosulfan in prepared extracts and in stock and working standard solutions is a critical aspect of method validation. testqual.com Degradation of the analyte can occur during storage, leading to underestimation of its concentration in the original sample. Stability studies are typically conducted by analyzing extracts or solutions at various time points and storage conditions (e.g., room temperature, refrigerated, frozen) and comparing the results to those from freshly prepared samples.

General guidance suggests that storing extracts in a refrigerator or freezer is effective in minimizing the degradation of pesticides. testqual.com The stability of this compound in reference materials is also crucial. Manufacturers of certified reference materials (CRMs) provide information on the stability and expiry date of their products, which must be adhered to by the laboratory. crmlabstandard.comlgcstandards.com For instance, a certification report for pesticides in a soya CRM would include stability study data. europa.eu Under the alkaline conditions of some extraction methods, alpha-endosulfan can be subject to decomposition, which necessitates careful control of pH during the analytical procedure. epa.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| alpha-Endosulfan |

| This compound |

| beta-Endosulfan (B125223) |

| Endosulfan sulfate |

| alpha-cis-Chlordane |

| beta-endosulfan-d4 |

| Lipids |

| Pigments |

| Cortisol |

| Cortisone |

| Dimethoate |

| Chlorothalonil |

| Pirimicarb |

| Chlorpyrifos-methyl |

| Metalaxyl |

| Permethrin 1 |

| Permethrin 2 |

| Fenvalerate 1 |

| Fenvalerate 2 |

| Triphenylmethane |

| Thiamethoxam |

| Dinotefuran |

| Iprodione metabolite |

| Imazalil |

| Fludioxonil |

| Pyrimethanil |

| Azoxystrobin |

| Dichlorvos |

| Deltamethrin (cis) |

| Chlorpropham |

| Benzidine |

| alpha-BHC |

| gamma-BHC |

| Endrin |

| Hexachlorocyclopentadiene |

| N-nitrosodiphenylamine |

| Bromoxynil |

| Imazapyr |

| Famoxadone |

| Profoxydim |

| Thiobencarb |

| Disulfoton |

| o,p'-DDT |

| Fipronil |

| Captan |

| Chlordane (trans-) |

| Cycloate |

| Epoxiconazole |

| Fenpropidin |

| Fenpropimorph |

| Fluquinconazole |

| Flutriafol |

| Iprodione |

| 4,4′ dichlorobenzophenone |

| Fenbutatin oxide |

| Buprofezin |

| Fenamiphos sulfoxide |

| Benalaxyl |

| Boscalid |

| Fenarimol |

| Penconazole |

| Tris-(2-chloro, 1-methylethyl) phosphate |

| Diethylhexyl phthalate |

| Bisphenol S |

Environmental Fate and Transport Research Integrating Alpha Endosulfan D4

Mechanistic Investigations of Environmental Distribution and Partitioning

The use of alpha-endosulfan D4 is critical for the precise quantification of alpha-endosulfan's distribution across various environmental compartments. By adding a known quantity of the deuterated standard to a sample at the beginning of the analytical process, researchers can determine the procedural recovery and correct the final measured concentration of the native alpha-endosulfan. This methodology is fundamental to studies on partitioning behavior.

Alpha-endosulfan is known for its capacity for long-range atmospheric transport, with detections in remote regions like the Arctic, far from its points of application. nih.govearthjustice.orgpops.int Studies modeling this transport rely on accurate measurements of its concentration in the atmosphere. researchgate.netnih.gov this compound is employed as an internal standard in the analysis of air samples, including those from passive air samplers, to ensure the data used to validate and calibrate atmospheric transport models is accurate. nih.gov This is crucial for understanding the global distribution and deposition patterns of the pesticide. pops.int The increase in atmospheric levels of alpha-endosulfan with elevation in mountain ranges further highlights the importance of precise measurements facilitated by deuterated standards. researchgate.netnih.gov

Table 1: Atmospheric Concentrations of Endosulfan (B1671282) at Various Locations This table presents data for the parent compound, alpha-endosulfan, whose measurement is made reliable through the use of standards like this compound.

| Location | Concentration Range (ng/m³) | Year of Study | Reference |

| Arctic | 0.0042 - 0.0047 | 1993 - 1997 | pops.int |

| North America (Continental) | Varies, ubiquitous | 2000 - 2001 | researchgate.netnih.gov |

| Canadian Rocky Mountains | Increasing with elevation | 2000 - 2001 | researchgate.netnih.gov |

In aquatic environments, alpha-endosulfan partitions between the dissolved phase, suspended particulate matter, and bottom sediments. mdpi.comwaterquality.gov.au Its low water solubility and tendency to adsorb to particulate matter are key factors in its aquatic fate. mdpi.comwaterquality.gov.au Studies investigating these dynamics use this compound to quantify the concentration of alpha-endosulfan in each of these compartments accurately. For instance, in research determining pesticide levels associated with suspended particles in streams, deuterated standards are essential for validating the extraction method and ensuring reliable results. nih.govresearchgate.net This allows for a better understanding of the pesticide's transport and potential bioavailability in aquatic ecosystems. Research has also shown that microplastics can act as vectors for alpha-endosulfan, and the study of this adsorption process relies on precise measurements in various water matrices, a task where deuterated standards are applied. mdpi.comnih.gov

The persistence and mobility of alpha-endosulfan in terrestrial environments are heavily influenced by its interaction with soil and sediment particles. psu.edu Sorption-desorption studies are conducted to quantify this interaction, often using the Freundlich or Langmuir models to describe the equilibrium. psu.edunih.gov this compound is used as a surrogate standard in these experiments to correct for analytical variations, leading to more accurate calculations of sorption coefficients (Kf or Koc). nih.govnih.gov These coefficients are vital for predicting the potential for alpha-endosulfan to leach into groundwater or be transported via surface runoff. Studies have shown that sorption is influenced by soil properties such as organic matter and clay content, with higher sorption observed in clayey and composted soils compared to sandy soils. psu.edunih.gov The use of this compound ensures that the data reflecting these relationships is robust.

Table 2: Freundlich Adsorption Coefficients (Kf) for Alpha-Endosulfan in Different Soil Types Data for the parent compound, alpha-endosulfan. The accuracy of these measurements is enhanced by the use of deuterated standards like this compound.

| Soil Type | Horizon | Organic Matter (%) | Clay (%) | Kf (µg1-1/n L1/n g-1) | Reference |

| Vertisol | Ap | 1.34 | 55.6 | 21.63 | nih.gov |

| Vertisol | Bw2 | 0.81 | 59.2 | 16.33 | nih.gov |

| Clayey Soil | - | 1.8 | 42.0 | qmax = 0.448 mg g-1 | psu.edu |

| Sandy Soil | - | 0.21 | 3.0 | qmax = 0.1083 mg g-1 | psu.edu |

| Note: Data from reference psu.edu is presented as maximum specific adsorption capacity (qₘₐₓ) from the Langmuir model, not Kբ. |

Soil and Sediment Sorption-Desorption Kinetics and Mobility

Elucidation of Degradation Pathways and Transformation Kinetics

Isotopically labeled compounds are indispensable for studying the degradation pathways and kinetics of environmental contaminants. While the degradation research focuses on alpha-endosulfan, its deuterated analogue, this compound, is a tool used to trace the fate of the molecule and quantify its transformation products.

Photolysis, or degradation by sunlight, is a potential transformation pathway for endosulfan in the environment. nih.govscirp.org Laboratory studies simulating environmental conditions are performed to determine photolytic half-lives and identify degradation products. researchgate.net In such experiments, this compound would be used as an internal standard to precisely quantify the disappearance of the parent compound and the appearance of photoproducts over time. pops.int Studies on alpha-endosulfan have shown that photolysis rates can be influenced by the surface (e.g., glass vs. soil) and the presence of sensitizing compounds. researchgate.net For example, one study reported direct photolysis half-lives for alpha-endosulfan on a glass surface ranging from 1.8 to 6.7 days, and on a soil surface from 2.7 to 9.8 days. researchgate.net The use of this compound in the analytical workflow would ensure the accuracy of these calculated rates.

Hydrolytic Degradation Pathways Across pH Ranges

The hydrolytic degradation of endosulfan isomers, including alpha-endosulfan, is significantly influenced by the pH of the aqueous environment. Hydrolysis is a primary abiotic degradation pathway, leading to the formation of the less toxic metabolite, endosulfan diol. pops.int Research demonstrates that the rate of this breakdown is enhanced under alkaline conditions.

Studies have quantified the half-life (t1/2) of endosulfan isomers at various pH levels. For instance, at 30°C, the hydrolytic degradation rate decreases as the environment becomes more acidic. researchgate.net In one study, the half-life for a first-order model was shortest at pH 9.5 (0.04 days), indicating rapid degradation, while it increased significantly at pH 7.0 (25 days) and was longest at pH 4.5 (90 days). researchgate.net Another report notes that at pH values above 6.5, endosulfan undergoes hydrolysis to endosulfan diol, a process that can be accelerated by microbial activity. epa.gov This pH-dependent degradation is a crucial factor in determining the persistence of alpha-endosulfan in different aquatic systems.

Table 1: Hydrolytic Half-Life of Endosulfan Isomers at Different pH Values

| pH | Half-Life (t1/2) | Temperature |

|---|---|---|

| 9.5 | 0.04 days | 30°C |

| 7.0 | 25 days | 30°C |

This table is interactive. Click on the headers to sort the data.

Microbial Biotransformation Mechanisms and Involved Microorganisms

Microbial action is a significant pathway for the transformation of alpha-endosulfan in the environment. pops.int Numerous bacteria and fungi have been identified that can degrade endosulfan isomers under aerobic conditions. osdd.net The two primary microbial degradation pathways are oxidation, which forms the toxic and persistent metabolite endosulfan sulfate (B86663), and hydrolysis, which produces the less toxic endosulfan diol. bioline.org.brnih.gov

A variety of microorganisms have been isolated from contaminated soils and other environments that demonstrate the ability to degrade alpha-endosulfan. For example, a study of the bacterial flora from cockroaches (Blatta orientalis) identified several strains capable of biodegrading α-endosulfan, including Pseudomonas aeruginosa, Stenotrophomonas maltophilia, Bacillus atrophaeus, Citrobacter amolonaticus, and Acinetobacter lwoffii. nih.gov After a 10-day incubation period, Pseudomonas aeruginosa G1 achieved the highest biodegradation yield at 88.5%. nih.gov Another study isolated Bordetella sp. B9 from treated soil, which degraded 80% of alpha-endosulfan in 18 days. nih.gov The bacterium Stenotrophomonas maltophilia OG2 has been shown to degrade α-endosulfan via a hydrolysis pathway, avoiding the formation of the toxic endosulfan sulfate. nih.govplu.mx Other identified degrading microbes include Arthrobacter sp. and Burkholderia sp. nih.gov

Table 2: Microorganisms Involved in Alpha-Endosulfan Degradation

| Microorganism | Degradation Pathway/Metabolites | Degradation Efficiency |

|---|---|---|

| Pseudomonas aeruginosa G1 | Biodegradation | 88.5% in 10 days |

| Stenotrophomonas maltophilia G2 | Biodegradation | 85.5% in 10 days |

| Stenotrophomonas maltophilia OG2 | Hydrolysis (Endosulfan diol, ether, lactone) | 81.53% in 10 days |

| Bordetella sp. B9 | Biodegradation (Endosulfan ether, lactone) | 80% in 18 days |

| Acinetobacter lwoffii G5 | Biodegradation | 80.2% in 10 days |

| Arthrobacter sp. | Oxidation to endosulfan sulfate | 73% in 6 weeks (in situ) |

This table is interactive. Click on the headers to sort the data.

Formation and Persistence of Key Metabolites (e.g., endosulfan sulfate, endosulfan diol)

The degradation of alpha-endosulfan in the environment leads to the formation of several key metabolites, primarily endosulfan sulfate and endosulfan diol. researchgate.net Endosulfan sulfate is formed through oxidation, a process largely mediated by microorganisms, while endosulfan diol is the main product of hydrolysis. pops.intbioline.org.br

Endosulfan sulfate is of particular environmental concern because it is nearly as toxic as the parent endosulfan isomers and is generally more persistent. osdd.netsemanticscholar.orgamap.no Its persistence is significantly longer than that of the parent compounds; including the sulfate metabolite in residue calculations can extend the half-life of "total endosulfan" from months to several years. pops.intwaterquality.gov.au For instance, on apple leaves, endosulfan sulfate constituted 90% of the total residue after eleven weeks. epa.gov In contrast, endosulfan diol is substantially less toxic to aquatic life. pops.int Other metabolites that can be formed through further transformation include endosulfan ether, endosulfan lactone, and endosulfan hydroxyether. osdd.netnih.gov

Research on Bioaccumulation and Biotransformation in Non-Human Biota Models

Alpha-endosulfan has a potential for bioaccumulation in organisms, although its behavior can vary significantly between aquatic and terrestrial species and food chains. herts.ac.ukresearchgate.net Due to its lipophilic nature, it can accumulate in the fatty tissues of organisms. lut.fi

Uptake and Elimination Kinetics in Aquatic Organisms

Endosulfan is highly toxic to a wide range of aquatic organisms, particularly fish. epa.govsemanticscholar.org Studies have shown that it can bioaccumulate in aquatic life. In experiments with the mussel Mytilus edulis, a bioconcentration factor (BCF) of 600 was observed at equilibrium, with a relatively rapid depuration half-life of 34 hours. epa.gov

In striped mullet exposed to endosulfan for 28 days, bioaccumulation factors were even higher, reaching 2,755 for the whole body and 2,249 for edible tissue. epa.gov However, elimination was also rapid; no detectable residues were found in the tissues after the fish spent 48 hours in endosulfan-free seawater. epa.gov While some freshwater animals accumulate endosulfan, they tend to lose the compound quickly during depuration. nih.gov Research in the Arctic has detected endosulfan residues in marine biota, with high bioaccumulation factors reported for zooplankton and various fish species. nih.gov

Table 3: Bioaccumulation Factors (BCF) for Endosulfan in Aquatic Organisms

| Organism | Tissue | Bioconcentration Factor (BCF) | Exposure Duration |

|---|---|---|---|

| Striped Mullet | Whole Body | 2755x | 28 days |

| Striped Mullet | Edible Tissue | 2249x | 28 days |

This table is interactive. Click on the headers to sort the data.

Terrestrial Organism Exposure and Bioavailability Studies

In the terrestrial environment, endosulfan isomers persist in the soil, with the alpha-isomer having a half-life of one to two months and the beta-isomer lasting three to nine months under aerobic conditions. pops.int The primary degradation process in soil is microbial oxidation to endosulfan sulfate, which is even more persistent. epa.gov The combination of the parent isomers and endosulfan sulfate can persist in soil for periods ranging from nine months to six years. pops.int

The bioavailability of endosulfan in soil can be limited by its tendency to adhere to clay and organic matter, which can also slow down its bacterial degradation. lut.fi Terrestrial organisms can be exposed through direct contact or ingestion. Studies have isolated endosulfan-degrading bacteria from insects like cockroaches, indicating exposure and microbial adaptation in terrestrial invertebrates. nih.gov In mammals, such as rats, endosulfan is metabolized and excreted relatively quickly, primarily in the feces, with minimal retention in tissues despite its lipophilic nature. regulations.govinchem.org

Investigating Metabolic Pathways in Biota for Endosulfan Isomers

Metabolic pathways for endosulfan have been investigated in a range of organisms. In mammals like rats and mice, endosulfan is metabolized into several products, including endosulfan diol, endosulfan hydroxyethers, endosulfan lactone, and endosulfan sulfate. inchem.org Studies comparing the alpha and beta isomers found no significant differences in their metabolic fate in rats. inchem.org

In plants, endosulfan can be absorbed by the roots and translocated to aerial parts. epa.gov Metabolism in plants also leads to the formation of endosulfan sulfate, which is more persistent than the parent isomers, as well as endosulfan ether. epa.gov Research on tobacco plants identified endosulfan sulfate, endosulfan diol, endosulfan ether, and endosulfan lactone as metabolites. epa.gov Interestingly, some studies have suggested the potential for interconversion between the isomers and even the conversion of endosulfan sulfate back to the alpha-isomer in plants. epa.gov In microbial systems, degradation can proceed via hydrolysis to endosulfan diol, which can be further transformed to endosulfan ether and endosulfan lactone, or via oxidation to the more stable endosulfan sulfate. osdd.netnih.gov

Trophic Transfer and Food Web Dynamics Assessment

Direct research on the trophic transfer and food web dynamics of this compound itself is not available in the reviewed scientific literature. The primary role of this deuterated compound is not as a substance released into the environment to be tracked through the food chain, but rather as an analytical standard to facilitate the study of its non-labeled counterpart, alpha-endosulfan.

Studies on alpha-endosulfan have shown that it can bioaccumulate in organisms. amap.nonih.gov Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, compared to the concentration in the environment. For alpha-endosulfan, bioaccumulation factors (BAFs) have been reported to be high in various aquatic species. nih.gov

The potential for a substance to biomagnify, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain, is a significant concern for persistent organic pollutants. For alpha-endosulfan, there is evidence of biomagnification in some terrestrial food webs, while in aquatic food webs, the evidence is more ambiguous, with some studies suggesting bio-dilution at higher trophic levels due to metabolism. amap.nonih.gov

The accurate assessment of trophic transfer and biomagnification of alpha-endosulfan relies on precise measurements of its concentration in various environmental matrices and biota. This is where this compound plays a crucial, albeit indirect, role. By serving as an internal standard in analytical methods, it ensures the accuracy of the data used to calculate bioaccumulation and trophic magnification factors (TMFs) for the parent compound. Without such reliable quantification, our understanding of how alpha-endosulfan moves through and impacts food webs would be significantly compromised.

Isotopic Tracing Applications for Environmental Cycling and Source Apportionment

The primary and critical application of this compound is in isotopic tracing, specifically through the technique of isotope dilution mass spectrometry (IDMS). isotope.com In this context, it is not used for large-scale environmental cycling or source apportionment studies by direct release, but as a laboratory tool to ensure highly accurate and precise quantification of alpha-endosulfan in environmental samples.

When analyzing environmental samples—such as water, soil, sediment, or biological tissues—for the presence of alpha-endosulfan, a known quantity of this compound is added to the sample extract. ufz.depseau.org Because this compound is chemically identical to the native alpha-endosulfan, it behaves in the same way during sample preparation, extraction, and analysis. However, due to the presence of deuterium (B1214612) atoms, it has a different molecular weight, allowing it to be distinguished from the non-labeled alpha-endosulfan by a mass spectrometer. lgcstandards.com

By measuring the ratio of the native analyte to the labeled standard, analysts can correct for any loss of the target compound that may have occurred during the analytical process. This correction is vital for obtaining accurate concentration data, especially for complex samples where losses can be significant and variable. The use of deuterated standards like this compound is considered a best practice in environmental analytical chemistry for persistent organic pollutants. isotope.comufz.de

While this compound is not directly used to trace the pathways of endosulfan in the environment from a source, the accurate data it helps to generate is fundamental to:

Environmental Monitoring: Precisely tracking the levels of alpha-endosulfan in different environmental compartments over time. nih.gov

Fate and Transport Modeling: Providing reliable data to develop and validate models that predict how alpha-endosulfan moves and persists in the environment.

Source Apportionment (Indirectly): By enabling accurate measurement of alpha-endosulfan concentrations and its ratios to other related compounds (like beta-endosulfan (B125223) or its degradation products), scientists can infer potential sources of contamination. amap.no

In a Swedish screening program, for instance, deuterated endosulfan was used to ensure the quality of the analytical measurements of endosulfan in air and deposition samples, confirming its stability and recovery during the process. This underscores its role in supporting studies on the long-range atmospheric transport of endosulfan.

The table below summarizes the primary application of this compound in environmental research.

| Application Area | Specific Use of this compound | Research Outcome |

| Analytical Chemistry | Internal Standard for Isotope Dilution Mass Spectrometry | Accurate and precise quantification of alpha-endosulfan in environmental samples. |

| Environmental Monitoring | Facilitates reliable measurement of alpha-endosulfan. | High-quality data on the presence and concentration of alpha-endosulfan in various media. |

| Food Web Studies | Enables accurate determination of alpha-endosulfan concentrations in biota. | Reliable calculation of Bioaccumulation Factors (BAF) and Trophic Magnification Factors (TMF) for alpha-endosulfan. |

| Fate and Transport Modeling | Provides accurate data for model calibration and validation. | Improved understanding and prediction of alpha-endosulfan's environmental behavior. |

The following table details the chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₉H₂D₄Cl₆O₃S |

| CAS Number | 203645-57-2 |

| Molecular Weight | 410.95 g/mol |

| Synonyms | (3α,5aβ,6α,9α,9aβ)-6,7,8,9,10,10-Hexachloro-1,5,5α,6,9,9α-hexahydro-6,9-methano-2,4,3-benzodioxathiepin-d4 3-oxide |

| Physical Form | Typically supplied as a solution or neat solid |

Ecological Monitoring and Exposure Assessment Studies Utilizing Alpha Endosulfan D4

Assessment of Environmental Concentrations in Diverse Ecosystems

The application of alpha-Endosulfan D4 as an internal standard has enabled precise measurements of endosulfan (B1671282) concentrations across a wide range of ecosystems, providing valuable data on the pesticide's distribution and persistence.

Freshwater and Marine Aquatic Environments

Endosulfan is recognized for its high toxicity to aquatic life. waterquality.gov.au Monitoring studies, aided by the use of isotopically labeled standards like this compound, have consistently detected endosulfan isomers in freshwater and marine environments. In Australia, low reliability trigger values for freshwater have been set at 0.0002 µg/L for alpha-endosulfan, reflecting its potential danger to aquatic organisms. waterquality.gov.au Studies in the United States have also frequently identified endosulfan in surface waters across 38 states. amap.no Research in Marseille Bay (NW Mediterranean Sea) revealed alpha-endosulfan concentrations up to 70 ng L⁻¹. researchgate.net The half-life of α-endosulfan in natural river waters is approximately 2 days. waterquality.gov.au

A study on the accumulation of alpha-endosulfan by microplastics in water systems highlights another vector for its distribution in aquatic environments. mdpi.com The bioconcentration of endosulfan in aquatic invertebrates is generally lower than in fish, with values ranging from about 20 to 600 L/kg. pops.int However, the blue mussel has shown a depuration half-life of approximately 1.5 days in one study and two weeks in another, indicating potential for bioaccumulation. pops.int

Interactive Data Table: Endosulfan Concentrations in Aquatic Environments

| Location/Study | Matrix | Compound | Concentration |

| Australia | Freshwater | alpha-Endosulfan | Trigger Value: 0.0002 µg/L |

| United States | Surface Water | Endosulfan | Detected in 38 states |

| Marseille Bay, France | Seawater | alpha-Endosulfan | Up to 70 ng/L |

| Global | Aquatic Invertebrates | Endosulfan | Bioconcentration: 20-600 L/kg |

Terrestrial and Agricultural Landscapes

In terrestrial and agricultural settings, the persistence of endosulfan and its metabolites is a significant concern. A nationwide survey in Chinese cotton fields revealed the presence of endosulfan residues, with endosulfan sulfate (B86663) being the most dominant, followed by β-endosulfan and α-endosulfan. nih.gov The average concentrations were 0.475, 0.129, and 0.048 μg/kg, respectively. nih.gov The study also noted that the α/β endosulfan ratio, ranging from 0.02 to 1.20, indicated historical application of the pesticide. nih.gov Endosulfan residues were found to have a significant positive correlation with soil organic matter and clay content. nih.gov The half-life of endosulfan in soil can range from 30 to 70 days, but this can be extended to 5 to 8 months when including the equally toxic endosulfan sulfate. waterquality.gov.au Field studies in Australia have shown that residual levels in the soil at the beginning of a growing season can be higher than the previous year, indicating a build-up in the soil. rapaluruguay.org

Interactive Data Table: Endosulfan Residues in Chinese Cotton Field Soil

| Compound | Average Concentration (μg/kg) |

| Endosulfan Sulfate | 0.475 |

| β-Endosulfan | 0.129 |

| α-Endosulfan | 0.048 |

Remote and Polar Regions

The presence of endosulfan in remote and polar regions is a clear indicator of its capacity for long-range atmospheric transport. amap.nonih.gov It is one of the most abundant organochlorine pesticides found in the global atmosphere. amap.nonih.gov In the Arctic, endosulfan has been detected in air, snow, ice, and various organisms. ipen.orgumweltbundesamt.de Atmospheric monitoring data from the Canadian Arctic show that while β-endosulfan residues are minor compared to α-endosulfan, the temporal trend for α-endosulfan appears stable, reflecting its ongoing use in the Northern Hemisphere. nih.govpops.int Monitoring in the Arctic has revealed that endosulfan levels in the air are among the highest of the pollutants measured, with a geometric mean value of 62 pg/m³ for total endosulfan. rapaluruguay.org In polar regions, endosulfan levels were second only to PBDEs. rapaluruguay.org α-Endosulfan was detected in 40% of Antarctic krill samples, with a maximum level of 451 pg/g lipid weight. apvma.gov.au

Spatial and Temporal Trend Analysis of Endosulfan Residues in Environmental Matrices

Long-term monitoring programs are essential for understanding the trends and distribution of persistent organic pollutants like endosulfan. The use of this compound ensures the accuracy of these long-term datasets.

Regional and Global Distribution Patterns

Endosulfan has a global distribution, with its presence confirmed in numerous environmental compartments far from its points of application. amap.no It is one of the most abundant organochlorine compounds in the atmosphere of continental North America. amap.no Globally, the cumulative use of endosulfan in agriculture was estimated to be 308,000 tonnes between 1950 and 2000. amap.no The highest concentrations of endosulfan residues in China were found in the northwest inland cotton-growing area. nih.gov Passive air sampling across North America showed that endosulfan is one of the most abundant and widespread organochlorine pesticides in the continental atmosphere. researchgate.net The Global Air Passive Sampling study found a geometric mean concentration of 62 pg/m³ for total endosulfan globally. rapaluruguay.org This widespread distribution underscores the importance of international regulations, such as its inclusion in the Stockholm Convention as a persistent organic pollutant. mdpi.com

Methodological Considerations for Biomonitoring Sample Collection and Analysis

In the field of ecological monitoring, the accurate quantification of persistent organic pollutants (POPs) like endosulfan is paramount for understanding their environmental fate and impact. The analytical process, from sample collection to final measurement, is subject to potential errors and analyte loss. To ensure the reliability and accuracy of data, stable isotope-labeled internal standards are a cornerstone of modern analytical chemistry. This compound, a deuterated form of alpha-endosulfan, serves this critical function. It is added to environmental samples at the beginning of the analytical procedure to mimic the behavior of the native endosulfan isomers, thereby allowing for precise correction of procedural losses and matrix effects.

Passive Sampling Techniques for Time-Weighted Average Concentrations

Passive sampling is an innovative technique used to obtain time-weighted average (TWA) concentrations of contaminants in water or air over an extended deployment period. nih.gov This method provides a more representative picture of chronic background contamination compared to traditional grab sampling, which only reflects a single point in time. nih.gov Devices such as semi-permeable membrane devices (SPMDs), silicone rubber samplers, or passive air samplers with sorbents like XAD-resin are deployed in the environment for days to weeks. nih.govnih.govresearchgate.net

During laboratory analysis, these samplers are extracted to isolate the absorbed pesticides. uv.mx To ensure accurate quantification, a known amount of this compound is spiked into the sample before extraction. uv.mx As the sample is processed, any loss of the native endosulfan will be mirrored by a proportional loss of the deuterated standard. Analytical instruments, such as gas chromatography-mass spectrometry (GC-MS), can differentiate between the native analyte and the heavier isotope-labeled standard. uv.mxepa.gov By measuring the final amount of this compound, analysts can calculate a recovery percentage and correct the measured concentrations of alpha- and beta-endosulfan (B125223) accordingly. This correction is vital for generating the high-quality data needed to assess long-term exposure and compliance with environmental quality guidelines. nih.gov

A study on the Quequén Grande River watershed in Argentina utilized silicone rubber passive samplers to assess pesticide contamination. The findings highlighted the prevalence of endosulfan, with TWA concentrations exceeding international water quality guidelines during application periods.

| Sampling Period | Land Use | ΣEndosulfan Concentration (ng/L) | Reference |

|---|---|---|---|

| December-March (Pesticide Application Period) | Agricultural | Up to 23.4 | nih.gov |

| Other Periods | Agricultural-Livestock & Urban | 0.15 - 5.0 | nih.gov |

Active Monitoring Strategies for Event-Based Contamination

Active monitoring involves the collection of discrete "grab" samples of water, soil, or air to capture contaminant levels during specific, often short-lived, pollution events. nih.gov Such events include pesticide spraying, industrial discharges, or, most significantly for agricultural landscapes, storm-driven runoff. nih.govapvma.gov.au These occurrences can introduce high concentrations of pesticides into aquatic ecosystems, posing an acute risk to biota. apvma.gov.au

In a study of rural basins near Buenos Aires, Argentina, active sampling was employed to assess contamination following a major rainfall event. Suspended particle samples were collected to measure insecticide concentrations. nih.gov The analysis of these samples relies on robust quantitative methods. The use of this compound as an internal standard is critical in these scenarios. Given the complexity and variability of runoff water, which can contain high loads of sediment and organic matter, matrix effects can significantly interfere with analytical measurements. By using an internal standard, which is affected by the matrix in the same way as the target analyte, accurate quantification can be achieved, providing reliable data on peak exposure concentrations. lcms.cz

The research in the Argentine rural basins revealed a direct link between a significant rainfall event and high concentrations of beta-endosulfan in suspended particles, which correlated with negative impacts on local macroinvertebrate populations. nih.gov

| Stream | Rainfall Event | Peak Beta-Endosulfan Concentration (μg/kg in suspended particles) | Ecological Observation | Reference |

|---|---|---|---|---|

| Horqueta | 184-mm rainfall | 318 | Significant decrease in macroinvertebrate species density | nih.gov |

| Helves | 184-mm rainfall | 43 | Significant decrease in macroinvertebrate species density | nih.gov |

| Maguire | 184-mm rainfall | Not Detected | Species density remained constant | nih.gov |

Non-Invasive Sampling Methods for Wildlife Studies

Assessing contaminant exposure in wildlife is crucial for ecological risk assessment, but traditional methods often involve invasive procedures. Non-invasive sampling, which utilizes materials that can be collected without capturing or harming animals, has become an increasingly important tool in wildlife toxicology. mdpi.com Commonly used matrices include feces (guano), urine, hair, and feathers. mdpi.comevophys.ca These samples can provide valuable information on the internal exposure of organisms to environmental pollutants like endosulfan.

The analysis of these complex biological matrices presents significant analytical challenges, including low contaminant concentrations and high potential for interference. researchgate.netnih.gov Therefore, the use of isotopically labeled internal standards is indispensable for achieving accurate and reliable results. lcms.cz For instance, in a study developing a method for analyzing pollutants in bat guano, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method was used. nih.gov The addition of deuterated standards, such as this compound, at the start of the sample preparation process is standard practice to correct for analyte losses and matrix suppression or enhancement, ensuring the integrity of the final quantitative data. lcms.czresearchgate.net

A 2024 study on bat guano demonstrated the utility of this non-invasive approach for monitoring a wide array of contaminants, highlighting the need for such sensitive and accurate analytical methods to protect vulnerable wildlife populations. nih.gov

| Matrix | Analytical Method | Role of Isotope-Labeled Standards | Key Finding | Reference |

|---|---|---|---|---|

| Bat Guano | GC-MS/MS | Internal standards for quantification of 119 analytes, including pesticides and POPs. | Method allows for non-invasive monitoring and showed time-dependent changes in contaminant concentrations in a nursery roost. | nih.gov |

| Bird Feathers | Pressurized Fluid Extraction | Deuterated internal standards used for recovery correction in PAC analysis. | Feathers are an effective non-invasive biomonitoring tool for accumulating pollutants. | evophys.ca |

Role of this compound in Exposure Assessment Research for Ecosystem Health

This compound itself is not an environmental contaminant of concern; rather, it is a sophisticated and essential analytical tool that enables accurate research into the effects of its non-labeled counterpart, endosulfan. isotope.comlgcstandards.com The primary role of this compound is to act as a stable isotope-labeled internal standard or surrogate in the chemical analysis of environmental and biological samples. lcms.czunito.it

The principle of its use, known as isotope dilution mass spectrometry, is a gold-standard quantification technique. By introducing a known mass of this compound into a sample prior to extraction and cleanup, it undergoes the same physical and chemical processes as the native endosulfan present in the sample. Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be distinguished and measured independently by a mass spectrometer. lcms.cz This allows for a highly accurate calculation of the initial concentration of the target endosulfan isomers by correcting for:

Procedural Losses: Inefficient extraction or losses during sample transfer and concentration steps.

Matrix Effects: Signal suppression or enhancement caused by co-extracted interfering compounds from complex matrices like sediment, tissue, or guano.

The ability to generate highly accurate and precise data is fundamental to meaningful exposure and risk assessment. mdpi.comresearchgate.net Reliable quantitative data allows researchers and regulators to:

Determine if environmental concentrations of endosulfan exceed established ecological quality standards. nih.govapvma.gov.au

Accurately model the fate and transport of pesticides in the environment. nih.govcdc.gov

Establish clear links between contaminant levels and observed biological effects in ecosystems. nih.gov

Assess the effectiveness of regulatory actions, such as bans or use restrictions, by monitoring temporal trends in contamination. nih.gov

In essence, the use of this compound elevates the quality and defensibility of scientific data, which forms the bedrock of evidence-based environmental protection and management strategies for safeguarding ecosystem health.

| Application Area | Monitoring Technique | Function of this compound | Importance for Ecosystem Health Assessment |

|---|---|---|---|

| Water Quality Monitoring | Passive Sampling (Time-Weighted Average) | Surrogate standard to correct for recovery loss over long deployment and complex extraction. | Provides accurate chronic exposure data to compare against water quality guidelines for protecting aquatic life. nih.gov |

| Event-Based Contamination | Active (Grab) Sampling | Internal standard to correct for matrix effects from complex runoff samples. | Enables precise measurement of peak concentrations to assess acute toxicity risks to organisms following runoff events. nih.gov |

| Wildlife Biomonitoring | Non-Invasive Sampling (e.g., guano, feathers) | Internal standard to ensure accurate quantification from complex biological matrices with low analyte concentrations. | Allows for reliable assessment of contaminant body burdens in wildlife populations without invasive procedures. mdpi.comnih.gov |

Regulatory Science and Policy Implications for Research on Endosulfan

Influence of International Conventions (e.g., Stockholm Convention) on Research Imperatives

The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty designed to protect human health and the environment from chemicals that remain in the environment for extended periods, become widely distributed geographically, and accumulate in the fatty tissues of living organisms. pops.int Its actions have been the single most significant international driver for research on endosulfan (B1671282).

Global Bans and Phase-Outs Driving Legacy Contaminant Research

In May 2011, at the fifth Conference of the Parties (COP5), endosulfan was added to Annex A (Elimination) of the Stockholm Convention, mandating a global phase-out of its production and use. pops.intejfoundation.org This decision was based on extensive scientific evidence demonstrating that endosulfan meets the criteria for a persistent organic pollutant. beyondpesticides.orgipen.org The listing effectively reclassified endosulfan as a legacy contaminant—a substance that persists in the environment long after its primary use has been discontinued.

This global ban created an urgent need for research focused on:

Tracking Environmental Persistence: Investigating the breakdown and transformation of endosulfan isomers (alpha- and beta-endosulfan) and its primary metabolite, endosulfan sulfate (B86663), in various environmental matrices like soil, water, and sediment. researchgate.netnih.gov

Monitoring Long-Range Transport: Assessing how endosulfan continues to travel via atmospheric and oceanic currents from regions of historical use to remote areas, including the Arctic. beyondpesticides.orgnih.gov

Assessing Human and Ecosystem Exposure: Measuring residue levels in the food chain and human populations to understand the ongoing risks associated with this legacy contamination. nih.gov

The phase-out drives the necessity for long-term monitoring programs to evaluate the effectiveness of the ban and track the decline of endosulfan levels over time. pops.intunep.org

Persistent Organic Pollutant (POP) Criteria and Monitoring Requirements

A chemical is listed under the Stockholm Convention after a rigorous scientific review process confirms it meets specific criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. canada.caiisd.org Endosulfan was found to be persistent in soil and water, semi-volatile enough for long-range atmospheric transport, and toxic to humans and wildlife. ipen.orgnih.gov

Upon listing a chemical, the Convention requires Parties to evaluate the effectiveness of the treaty, which is achieved through the Global Monitoring Plan (GMP) . pops.intunep.org The GMP is a framework for collecting comparable data on POP concentrations from all regions of the world. unep.org Key aspects of the GMP that dictate research needs include:

Core Matrices: The plan mandates monitoring in core environmental media, specifically air, water, and human milk. unep.orgunep.org

Data Comparability: To identify global trends, the data collected by different countries and laboratories must be reliable and comparable. unep.org This requirement underscores the need for standardized analytical protocols and high-quality reference materials.

The use of isotopically labeled internal standards, such as alpha-Endosulfan D4 , is critical for achieving the accuracy and precision demanded by these international monitoring programs. These standards allow laboratories to quantify the exact amount of native alpha-endosulfan in a sample by correcting for any loss of the analyte during sample preparation and analysis.

National and Regional Regulatory Frameworks Guiding Endosulfan Monitoring Research

While the Stockholm Convention sets the global agenda, national and regional bodies implement and enforce regulations, often with their own specific monitoring requirements that predate or complement international efforts.

In the United States , the Environmental Protection Agency (EPA) first registered endosulfan for use in the 1950s but began imposing stricter regulations over the decades due to concerns about ecological and human health risks. epa.gov Following the Stockholm Convention's decision, the EPA enacted a phase-out of all endosulfan uses. Long-term monitoring programs, such as the U.S. Geological Survey's National Water Quality Assessment (NAWQA) program, have been crucial in tracking endosulfan levels in the nation's surface water and groundwater, providing valuable data on its environmental persistence. cdc.gov

The European Union (EU) has also taken stringent measures. The use of endosulfan in plant protection products was banned in 2007, and its production and marketing were prohibited in 2012. kemi.se The European Food Safety Authority (EFSA) is responsible for reviewing maximum residue levels (MRLs) for pesticides in food products. nih.goveuropa.eu The EU maintains coordinated multiannual control programs to monitor pesticide residues, including legacy chemicals like endosulfan, in food and feed to ensure compliance with MRLs and assess consumer exposure. europa.eu These extensive monitoring activities necessitate the use of advanced analytical techniques and certified reference standards.

The following table summarizes key regulatory milestones that have shaped the research landscape for endosulfan.

| Year | Regulatory Action | Body | Significance |

| 1954 | Initial Pesticide Registration | U.S. Environmental Protection Agency (EPA) | Permitted the use of endosulfan on agricultural crops in the United States. epa.gov |

| 2002 | Reregistration Eligibility Decision (RED) | U.S. EPA | Identified significant ecological risks and required mitigation measures. epa.gov |

| 2007 | Ban on Use | European Union | The use of endosulfan in plant protection products was fully prohibited across the EU. kemi.se |

| 2011 | Listing under Annex A (Elimination) | Stockholm Convention | Initiated a global phase-out of endosulfan production and use. pops.intejfoundation.org |

| 2012 | Ban on Production and Marketing | European Union | Prohibited the manufacture, sale, and use of endosulfan within the EU. kemi.se |

| 2023 | Targeted MRL Review | European Food Safety Authority (EFSA) | Reviewed existing MRLs with a view to lowering them to the limit of quantification where possible. europa.eu |

Harmonization of Analytical Methods for Global Contaminant Surveillance Programs

Effective global surveillance of POPs like endosulfan hinges on the ability to compare data generated by laboratories around the world. unep.org If analytical methods differ significantly, it becomes impossible to determine whether variations in reported concentrations are due to actual environmental differences or simply discrepancies in laboratory procedures. helcom.fi

To address this, international bodies and programs, including the UNEP/GEF GMP projects, emphasize the harmonization of analytical methods. unep.org This involves developing and disseminating standardized operating procedures (SOPs) and guidelines for sample collection, extraction, clean-up, and analysis. unep.orghelcom.fi

The preferred analytical technique for quantifying trace levels of endosulfan isomers is gas chromatography (GC) coupled with either an electron capture detector (ECD) or, for greater specificity and confirmation, a mass spectrometer (MS). who.intcdc.govepa.gov To ensure the accuracy of these sensitive measurements, especially in complex samples like soil or fatty tissues, the use of an internal standard is indispensable.

This compound serves this exact purpose. As a deuterated (heavy-labeled) analogue of alpha-endosulfan, it has nearly identical chemical and physical properties to the "native" compound being measured. isotope.com It is added to a sample in a known quantity at the beginning of the analytical process. Because it behaves the same way as the target analyte during extraction and cleanup, any losses that occur will affect both the standard and the analyte equally. The mass spectrometer can distinguish between the native alpha-endosulfan and the heavier this compound. By measuring the final ratio of the native analyte to the internal standard, analysts can calculate the original concentration of alpha-endosulfan with a high degree of accuracy, fulfilling the stringent data quality objectives of global POPs monitoring programs. cdc.gov

Interactive Table: Properties of this compound

The table below outlines the key properties of the this compound compound, which is essential for its function as an analytical standard.

| Property | Value |

|---|---|

| Molecular Weight | 410.95 |

| Chemical Purity | ≥98% |

| Form | Neat (Individual) |

| Primary Application | Environmental Analysis |

| Storage Temperature | Room temperature, away from light and moisture |

Data sourced from Cambridge Isotope Laboratories, Inc. isotope.com

Emerging Research Areas and Future Directions in Alpha Endosulfan D4 Studies

Development of Novel High-Throughput Analytical Platforms

The demand for rapid and extensive monitoring of pesticides in environmental and food matrices has spurred the development of high-throughput analytical platforms. These systems are designed to process a large number of samples quickly while maintaining high accuracy and sensitivity. The role of deuterated internal standards, such as alpha-Endosulfan D4, is fundamental to the success of these platforms. lcms.cznih.gov

High-throughput analysis, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), is susceptible to variations that can affect the accuracy of results. nih.govshimadzu.com These variations can arise from the sample matrix (matrix effects), inconsistencies in sample preparation, and fluctuations in instrument performance. lcms.cznih.gov